Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate
Description
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is an ester derivative featuring a 2-formyl-6-methoxyphenoxy group attached to an acetate backbone with a tert-butyl protecting group. These methods suggest that the tert-butyl variant could be synthesized under similar conditions, leveraging the tert-butyl group’s steric bulk to influence reaction kinetics and product stability.
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-12(16)9-18-13-10(8-15)6-5-7-11(13)17-4/h5-8H,9H2,1-4H3 |
InChI Key |
BHGCBIJEENWXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-formyl-6-methoxyphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. Additionally, the methoxyphenoxy moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
tert-Butyl 2-(3-formylphenoxy)acetate (CAS: 147593-90-6)
- Structural Difference : Formyl group at the 3-position instead of 2,6-positions.
- Safety Profile : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications : Used in laboratory chemical manufacturing, with hazards requiring controlled handling (e.g., P95 respirators for exposure control) .
tert-Butyl 2-(4-formylphenoxy)acetate (CAS: 276884-77-6)
Table 1: Comparison of Positional Isomers
Ester Group Modifications
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
- Structural Difference : Ethyl ester instead of tert-butyl.
- Molecular Weight : 238.24 g/mol (vs. tert-butyl’s higher steric bulk) .
2-(2-Formyl-6-methoxyphenoxy)propanoic Acid
- Structural Difference: Propanoic acid backbone replaces acetate; lacks ester protection.
- Application: Potential intermediate in organic synthesis, with increased polarity due to the carboxylic acid group .
Table 2: Ester/Acid Derivatives
Complex Derivatives with Heterocycles
tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Application : Intermediate in statin synthesis (e.g., Rosuvastatin), highlighting the tert-butyl group’s utility in pharmaceutical manufacturing .
- Complexity : Incorporates a dioxane ring, increasing stereochemical complexity compared to the target compound .
tert-Butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Molecular Weight : 372.4 g/mol.
Key Research Findings
- Synthesis Efficiency : Yields for phenylacetate analogs (e.g., 85.1% for methyl esters ) surpass those of brominated derivatives (17% for compound 16b ), underscoring the impact of substituents on reaction efficiency.
- Pharmaceutical Relevance : Structural analogs like the dioxane-containing intermediate demonstrate the tert-butyl group’s versatility in protecting sensitive functional groups during multi-step syntheses.
Biological Activity
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate features a tert-butyl group, a formyl group, and a methoxy group attached to a phenoxyacetic acid backbone. This unique structure allows for diverse chemical reactivity and potential biological interactions.
The biological activity of tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can modulate the electronic properties of the compound, influencing its reactivity and biological interactions.
1. Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored as a building block for synthesizing bioactive molecules. Its derivatives may exhibit significant pharmacological activities, making it a candidate for drug development targeting specific enzymes or receptors.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds that modulate inflammatory pathways are of great interest. Similar compounds have been reported to inhibit key inflammatory mediators such as COX-2. Although direct studies on this specific compound are scarce, its structural features may confer similar anti-inflammatory properties .
Comparative Analysis with Similar Compounds
| Compound Name | Key Functional Groups | Notable Biological Activity |
|---|---|---|
| Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate | Formyl, Methoxy | Potential antimicrobial and anti-inflammatory effects |
| Tert-butyl 2-(2-hydroxy-6-methoxyphenoxy)acetate | Hydroxy, Methoxy | Antioxidant properties noted in studies |
| Tert-butyl 2-(2-formyl-4-methoxyphenoxy)acetate | Formyl, Methoxy | Similar structure with varied position of methoxy group |
Study on Structure–Activity Relationship (SAR)
A study conducted on related compounds emphasized the importance of functional groups in determining biological activity. The presence of a formyl group was critical for enhancing interactions with biological targets, which could be extrapolated to tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate .
In Vitro Assays
While specific in vitro assays for tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate are not extensively documented, related compounds have shown promising results in assays evaluating cytotoxicity and enzyme inhibition. For instance, derivatives exhibited IC50 values indicating effective inhibition of target enzymes involved in inflammatory pathways .
Q & A
Q. What are the recommended synthesis protocols for tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate?
A general synthesis approach involves nucleophilic substitution between a brominated phenylacetate derivative and a substituted phenol (e.g., o-vanillin). For example, combining methyl 2-bromo-2-phenylacetate with o-vanillin in the presence of K₂CO₃ in DMF at 92–94°C yields intermediates, which can be hydrolyzed to carboxylic acids and further functionalized . Adjust reagents and conditions (e.g., tert-butyl ester precursors instead of methyl esters) to target the desired product.
Q. How can purification challenges for this compound be addressed?
After synthesis, purification often involves recrystallization from methanol or n-hexane, as demonstrated for structurally similar phenylacetates. Column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30%) may resolve impurities. Monitor via TLC and confirm purity using HPLC or NMR .
Q. What safety precautions are essential during handling?
Wear PPE (nitrile gloves, lab coat, safety goggles) and use a fume hood. For respiratory protection, use NIOSH/CEN-approved respirators (e.g., P95 filters for particulates) in poorly ventilated areas. Avoid water jets during spills; instead, use inert adsorbents like vermiculite .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Contradictions in NMR or IR spectra may arise from residual solvents, tautomerism, or byproducts. For example, the formyl group’s resonance in ¹H NMR (~9.8 ppm) may split due to keto-enol tautomerism. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to confirm assignments. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What experimental strategies can determine decomposition kinetics under varying pH conditions?
Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 40–60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius plots to extrapolate shelf-life under standard conditions. Note: Hydrolysis of the tert-butyl ester is likely under acidic conditions .
Q. How can side products from the synthesis be identified and minimized?
Common byproducts include dimerization products (e.g., via aldol condensation of the formyl group) or incomplete ester hydrolysis. Use LC-MS to detect low-abundance impurities. Optimize reaction stoichiometry (e.g., 1.1–1.2 equivalents of phenol derivative) and reduce reaction time to suppress side reactions .
Q. What methodologies are suitable for assessing acute toxicity in vitro?
While no toxicological data exists for this compound, use MTT assays on human cell lines (e.g., HepG2) to evaluate cytotoxicity. Test concentrations ranging from 1 µM to 1 mM. For skin irritation, employ reconstructed epidermis models (EpiDerm™) per OECD TG 439 .
Data Gaps and Methodological Recommendations
Q. How can researchers address the lack of partition coefficient (log P) data?
Determine log P experimentally using the shake-flask method: Partition the compound between octanol and water, then quantify concentrations via UV-Vis spectroscopy. Alternatively, use reverse-phase HPLC with a calibration curve of known log P standards .
Q. What strategies are recommended for studying environmental persistence?
Conduct biodegradation assays (OECD 301F) using activated sludge inoculum. Monitor compound loss via GC-MS over 28 days. For photodegradation, expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products .
Q. How can computational modeling predict reactivity with nucleophiles?
Use DFT calculations (e.g., Gaussian 16) to model the electrophilicity of the formyl group and ester carbonyl. Solvent effects (DMF, water) can be simulated with the SMD model. Validate predictions with kinetic studies using nucleophiles like amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
